2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-15-6-2-3-7-16(15)19-10-11-23(12-13-26-19)20(24)14-27-21-22-17-8-4-5-9-18(17)25-21/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITKYXZKHJEATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole or thiazepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical pathways and develop derivatives with enhanced properties.
Numerous studies have indicated that 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone exhibits significant biological activities:
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms .
Medicinal Chemistry
Ongoing research aims to explore its therapeutic potential for various diseases:
- Anti-tubercular Activity : Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
- Neuroprotective Effects : Some derivatives of the compound have shown promise in protecting neuronal cells from β-amyloid-induced toxicity, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study conducted by Venugopal et al. demonstrated the synthesis of novel derivatives based on this compound, which exhibited enhanced antimicrobial activity compared to standard drugs. The researchers utilized agar dilution methods for screening against various bacterial strains, confirming significant potency in specific derivatives .
Case Study 2: Anti-tubercular Screening
In another investigation, synthesized compounds derived from this compound were subjected to anti-tubercular screening using the agar dilution method. Results indicated that certain derivatives displayed increased potency against Mycobacterium tuberculosis compared to existing treatments .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzoxazole and thiazepane rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Conformational Flexibility : The 1,4-thiazepan ring in the target compound introduces steric bulk and flexibility, which may enhance binding to biological targets compared to rigid phenyl or pyrazole substituents .
- Lipophilicity : The o-tolyl group in the target compound likely increases logP compared to unsubstituted phenyl analogs, improving membrane permeability .
Insights :
- Antimicrobial Potential: The target compound’s benzo[d]oxazole-thioether moiety is structurally similar to pyrazolyl derivatives with demonstrated antitubercular activity, suggesting possible bioactivity .
- Synthetic Versatility: Unlike simpler β-keto-sulfones (e.g., ), the target compound’s thiazepan ring could enable access to novel polycyclic architectures via cyclization or cross-coupling reactions.
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is higher (>400 g/mol) than analogs like 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone (MW: ~285 g/mol) due to the thiazepan ring and o-tolyl group.
- Solubility : Increased lipophilicity from aromatic substituents may reduce aqueous solubility, necessitating formulation optimization for pharmacological use.
Biological Activity
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule notable for its diverse biological activities. Its unique structure, which combines a benzo[d]oxazole moiety with a thiazepane ring, suggests potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The compound's formula is , indicating the presence of sulfur and nitrogen heteroatoms that contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thioether bonds and cyclization processes. The synthetic routes often require specific catalysts and controlled conditions to achieve high yields and purity. The major products formed during these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzoxazole derivatives have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml .
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell proliferation. Preliminary data indicate that modifications to the benzoxazole or thiazepane components can enhance cytotoxicity against specific cancer cell lines .
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies can reveal binding affinities to enzymes or receptors implicated in disease processes. Early findings suggest that structural modifications significantly affect interaction profiles and biological efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-Aminobenzothiazole | Structure | Antimicrobial activity |
| Benzothiazole | Structure | Antifungal properties |
| Benzimidazole | Structure | Anticancer activity |
| Benzoxazole | Structure | Broad-spectrum antibacterial activity |
The uniqueness of this compound lies in its specific combination of a benzothiazole-like scaffold with a thiazepane ring system, which may enhance its pharmacological profile compared to simpler derivatives.
Case Studies
Recent literature has highlighted several case studies involving compounds related to this compound:
- Antimicrobial Activity Study : A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that modifications in the thiazepane ring significantly increased cytotoxic effects, suggesting that this compound could serve as a lead for further anticancer drug development .
- Molecular Docking Analysis : Docking studies showed that the compound binds effectively to the active site of COX enzymes, indicating potential anti-inflammatory properties alongside its antimicrobial and anticancer activities .
Q & A
Basic: What synthetic strategies are employed for constructing the benzoxazole-thioether moiety in this compound?
Methodological Answer:
The benzoxazole-thioether moiety is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React benzo[d]oxazole-2-thiol with a bromo- or chloro-acetyl intermediate under reflux in anhydrous ethanol or acetone .
- Step 2: Use catalysts like glacial acetic acid to facilitate thioether bond formation, followed by purification via column chromatography .
- Key Reagents: Substituted benzaldehydes, anhydrous solvents, and nucleophilic agents (e.g., sodium methoxide) are critical for regioselectivity .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer:
Characterization involves:
- Spectroscopy:
- Mass Spectrometry (EI-MS): Verify molecular ion peaks (e.g., m/z 451 for derivatives) and fragmentation patterns .
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .
Advanced: How do electronic effects of substituents on the aryl ring influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Electron-donating groups (e.g., -OCH₃, -NH₂) on the aryl ring enhance antimycobacterial activity by improving binding to Mycobacterium tuberculosis enoyl reductase. For example, derivatives with 3,4,5-trimethoxyphenyl substituents show IC₅₀ values <1 µg/mL .
- Experimental Design: Synthesize analogs with varied substituents (electron-donating vs. withdrawing) and compare activity via agar dilution assays. Use regression analysis to correlate Hammett σ values with potency .
Advanced: What computational methods predict the compound’s binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with M. tuberculosis enoyl reductase (PDB ID: 4TZK). Key residues (e.g., Tyr158, Lys165) form hydrogen bonds with the benzoxazole-thioether moiety .
- Scoring Metrics: Prioritize compounds with docking scores <−8.0 kcal/mol and favorable binding poses (RMSD <2.0 Å) .
- Validation: Cross-check with MM-GBSA free energy calculations or MD simulations for stability .
Advanced: How to address discrepancies in biological activity data across different assays?
Methodological Answer:
- Assay Variability: Control variables like bacterial strain (H37Rv vs. clinical isolates), inoculum size, and incubation time .
- Data Normalization: Use internal standards (e.g., isoniazid) and replicate experiments (n≥3) to minimize batch effects .
- Statistical Analysis: Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. For IC₅₀ discrepancies >50%, re-evaluate compound solubility or stability in assay media .
Advanced: What strategies optimize the compound’s oral bioavailability based on its molecular properties?
Methodological Answer:
- Lipinski’s Rule Compliance: Ensure ≤10 rotatable bonds and polar surface area (PSA) ≤140 Ų. For this compound:
- Permeability Enhancement: Introduce methyl groups to reduce PSA or use prodrug strategies (e.g., esterification) to improve intestinal absorption .
Basic: What are the common by-products in the synthesis, and how are they mitigated?
Methodological Answer:
- By-Products:
- Purification: Employ silica gel chromatography (hexane:EtOAc gradient) or recrystallization from ethanol .
Advanced: How does the thiazepane ring conformation affect receptor interaction?
Methodological Answer:
- Conformational Analysis: Use X-ray crystallography (e.g., CCDC data) or DFT calculations to determine chair vs. boat conformations. The 1,4-thiazepane ring adopts a chair conformation, optimizing steric fit in hydrophobic receptor pockets .
- Biological Impact: Methyl substitution at C7 (o-tolyl group) enhances van der Waals interactions with aryl hydrocarbon receptor (AhR) domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
